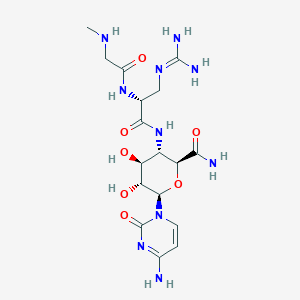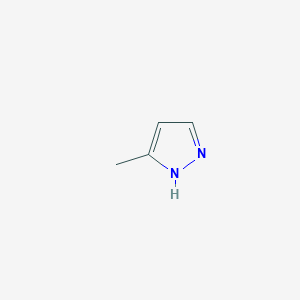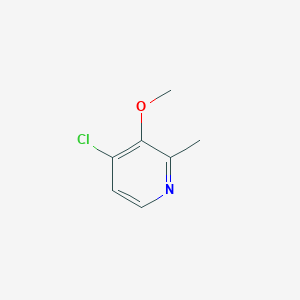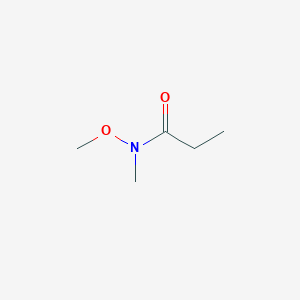
3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
Overview
Description
3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine is a substituted 1-phenyl-3-benzazepine, a class of compounds known for their potent and selective affinity for the D1 dopamine receptor. These compounds, including the derivative SKF 38393 and its analogs, are recognized for their selective D1 receptor agonist properties (Baindur et al., 1992).
Synthesis Analysis
The synthesis of 3-allyl derivatives of SKF 38393 and its analogues, including those with 7-halo-8-hydroxy substitution, has been achieved, providing a range of compounds with varied D1 receptor affinity and selectivity. This synthesis process has been instrumental in extending the study of these compounds to antagonist series and in developing structure-affinity relationships (Baindur et al., 1992).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their receptor affinity. For instance, the D1 receptor affinity for 3-substitution is found in the order of methyl > allyl > H, and for 7-substitution, the affinity order is Cl = Br > H. This structure-affinity relationship underscores the importance of specific molecular configurations in drug design and pharmacological targeting (Baindur et al., 1992).
Chemical Reactions and Properties
The chemical reactions of these compounds involve modifications at various positions, like the 3-allyl group and halogens at the 7-position, which significantly impact their pharmacological properties. These modifications have led to the development of high-affinity selective D1 antagonists with the potential for enhanced central nervous system (CNS) potency due to increased lipophilicity, which facilitates blood-brain barrier crossing (Baindur et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility and lipophilicity, are crucial for the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion. The increased lipophilicity of the 3-allyl compounds, for example, is a significant factor in their potential CNS activity, as it might enable better penetration through the blood-brain barrier (Baindur et al., 1992).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules and stability, are essential for understanding the compound's behavior in biological systems. The structure-activity relationships derived from modifications at various positions in the compound provide insights into its reactivity and interaction with biological targets, particularly the D1 dopamine receptor (Baindur et al., 1992).
Scientific Research Applications
Dopamine Receptor Agonist : This compound is a potent agonist of central and peripheral dopamine receptors, indicating its potential in neurological research and treatment (Pfeiffer et al., 1982).
D1 Dopamine Receptor Antagonists : It is identified as a high-affinity selective D1 antagonist, which could be significant in developing treatments for various neurological disorders (Baindur et al., 1992).
Starting Material in Synthesis : The compound serves as a starting material for synthesizing various bridged 3-benzazepine derivatives, including dopamine analogues, which are important in chemical research (Gentles et al., 1991).
Partial Agonist Activation of D1 Dopamine Receptors : It exhibits high-affinity binding to and partial agonist activation of D1 dopamine receptors, making it useful in pharmacological studies (Neumeyer et al., 1992).
In Vivo Studies : One of its derivatives, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is considered suitable for further in vivo studies and resolution into active and inactive enantiomers (Neumeyer et al., 1991).
Activation of Adenylate Cyclase : Novel dopamine D1 receptor agonists like this compound can activate adenylate cyclase and internalize receptors in a human embryonic kidney (Ryman-Rasmussen et al., 2005).
Chemical Research Applications : Synthesized phenolic derivatives of this compound are used in chemical research (Kihara et al., 2005).
Scientific Research Applications : Tritium-labeled 2,3,4,5-tetrahydro-1H-3-benzazepines, a category this compound falls into, have applications in scientific research, particularly in studies involving labeling and tracking (Landvatter et al., 1987).
properties
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUVZVXIRYFENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043817 | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |
CAS RN |
104422-04-0 | |
| Record name | SKF 77434 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104422-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SK&F 77434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)






![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)


